

# Application Notes and Protocols for Calcium Crimson™ AM Ester Hydrolysis

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## Compound of Interest

Compound Name: Calcium crimson

Cat. No.: B163299

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These application notes provide a detailed protocol for the use of **Calcium Crimson™** AM ester, a fluorescent indicator designed for the measurement of intracellular calcium concentration ( $[Ca^{2+}]_i$ ). This document is intended for researchers, scientists, and drug development professionals utilizing fluorescence microscopy, flow cytometry, or microplate-based assays to monitor calcium signaling in live cells.

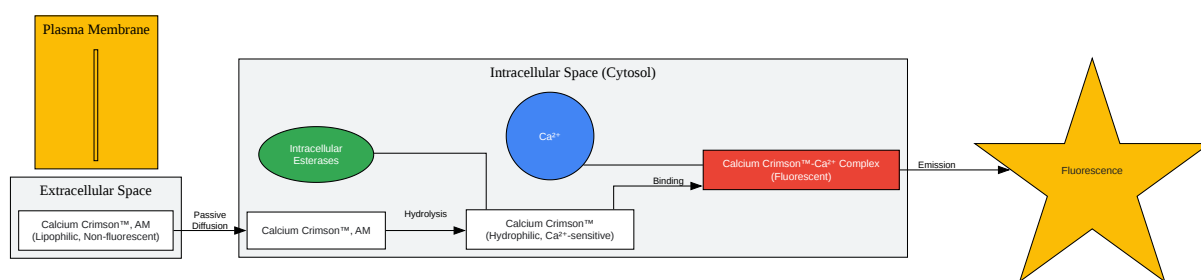
## Introduction

**Calcium Crimson™** is a long-wavelength fluorescent indicator for cytosolic calcium.[1] Like other acetoxymethyl (AM) ester derivatives of calcium indicators, **Calcium Crimson™**, AM is a cell-permeant dye that can be passively loaded into live cells.[2][3] Once inside the cell, ubiquitous intracellular esterases hydrolyze the AM ester groups, trapping the now membrane-impermeant **Calcium Crimson™** in the cytoplasm.[2][3][4] Upon binding to  $Ca^{2+}$ , the fluorescence emission intensity of **Calcium Crimson™** increases significantly with little shift in wavelength.[1][5] Its long-wavelength excitation and emission properties make it particularly useful for minimizing interference from cellular autofluorescence.[5]

## Mechanism of Action

The use of **Calcium Crimson™**, AM ester relies on a two-step process: passive diffusion into the cell and subsequent enzymatic cleavage. The AM ester groups render the molecule hydrophobic, allowing it to readily cross the plasma membrane.[6][7] Inside the cell, intracellular esterases cleave the AM esters, converting the non-fluorescent, calcium-

insensitive probe into its fluorescent, calcium-sensitive form, which is then retained within the cell.[2][4]



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Mechanism of **Calcium Crimson™** AM Ester Loading and Ca<sup>2+</sup> Detection.

## Spectral Properties

The spectral characteristics of **Calcium Crimson™** make it compatible with various fluorescence-based instruments.

Property	Wavelength (nm)
Excitation Maximum (Ca <sup>2+</sup> -bound)	~589-590 nm[5][8]
Emission Maximum (Ca <sup>2+</sup> -bound)	~606-615 nm[3][9]

Table 1: Spectral properties of **Calcium Crimson™**.

## Experimental Protocols

This section provides a detailed protocol for loading cells with **Calcium Crimson™**, AM ester. This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.<sup>[7]</sup>

## Reagent Preparation

### 1. **Calcium Crimson™**, AM Ester Stock Solution (1-10 mM):

- Prepare a stock solution of **Calcium Crimson™**, AM ester in high-quality, anhydrous dimethyl sulfoxide (DMSO).<sup>[6][10][11]</sup>
- AM esters are susceptible to hydrolysis, so ensure the DMSO is anhydrous.<sup>[6][7][10]</sup>
- Store the DMSO stock solution in small aliquots, desiccated and protected from light at -20°C.<sup>[6][10]</sup> Under these conditions, the stock solution should be stable for several months.<sup>[6][10]</sup>

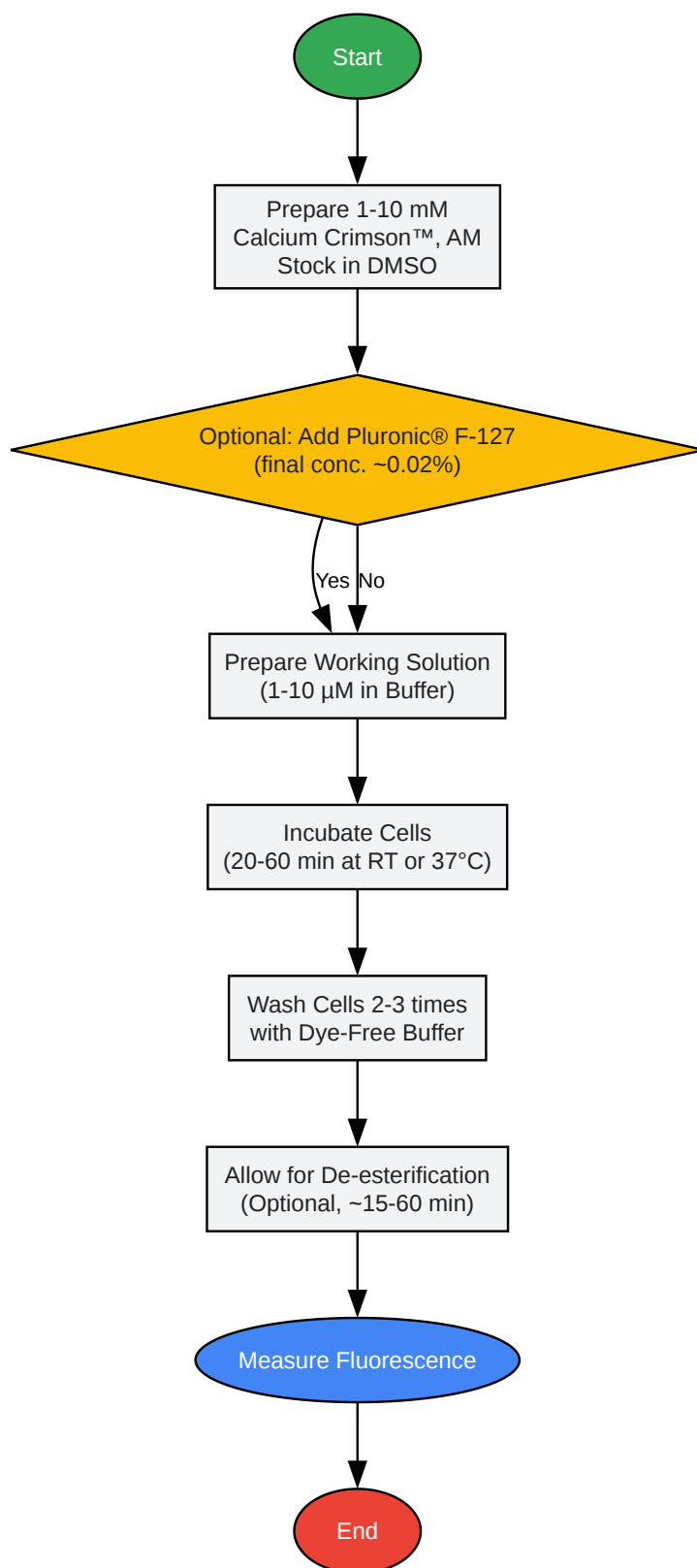
### 2. Pluronic® F-127 Solution (20% w/v in DMSO):

- Pluronic® F-127 is a non-ionic detergent that can aid in the dispersion of the AM ester in aqueous loading buffers.<sup>[10]</sup>
- Its use is optional but recommended to improve loading efficiency.<sup>[12][13]</sup>

### 3. Loading Buffer:

- Use a buffer of your choice, such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline.<sup>[6][7]</sup> The buffer should be free of serum, as it may contain esterase activity that can hydrolyze the AM ester extracellularly.<sup>[11][14]</sup>

## Cell Loading Protocol



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Experimental workflow for cell loading with **Calcium Crimson™, AM**.

- Prepare Working Solution: On the day of the experiment, thaw an aliquot of the **Calcium Crimson™**, AM stock solution to room temperature.<sup>[6]</sup> Prepare a working solution of 1 to 10  $\mu\text{M}$  in the desired buffer.<sup>[6]</sup><sup>[7]</sup> For many cell lines, a concentration of 4-5  $\mu\text{M}$  is recommended.<sup>[6]</sup><sup>[7]</sup> The optimal concentration should be determined empirically.<sup>[6]</sup><sup>[7]</sup>
  - Optional: To improve solubility, mix the AM ester stock solution with an equal volume of 20% Pluronic® F-127 in DMSO before diluting into the loading buffer. This results in a final Pluronic® F-127 concentration of approximately 0.02%.<sup>[10]</sup>
- Cell Incubation: Replace the cell culture medium with the **Calcium Crimson™**, AM working solution. Incubate the cells for 20 to 60 minutes at room temperature or 37°C, protected from light.<sup>[6]</sup><sup>[7]</sup> Note that incubating at 37°C may promote dye compartmentalization in organelles.<sup>[13]</sup>
- Wash: After incubation, wash the cells two to three times with fresh, dye-free buffer to remove excess probe.<sup>[6]</sup><sup>[7]</sup><sup>[11]</sup>
- De-esterification: Allow the cells to incubate in the dye-free buffer for an additional 15-60 minutes to ensure complete hydrolysis of the AM ester by intracellular esterases.<sup>[15]</sup>
- Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or microplate reader with the appropriate excitation and emission filters for **Calcium Crimson™**.

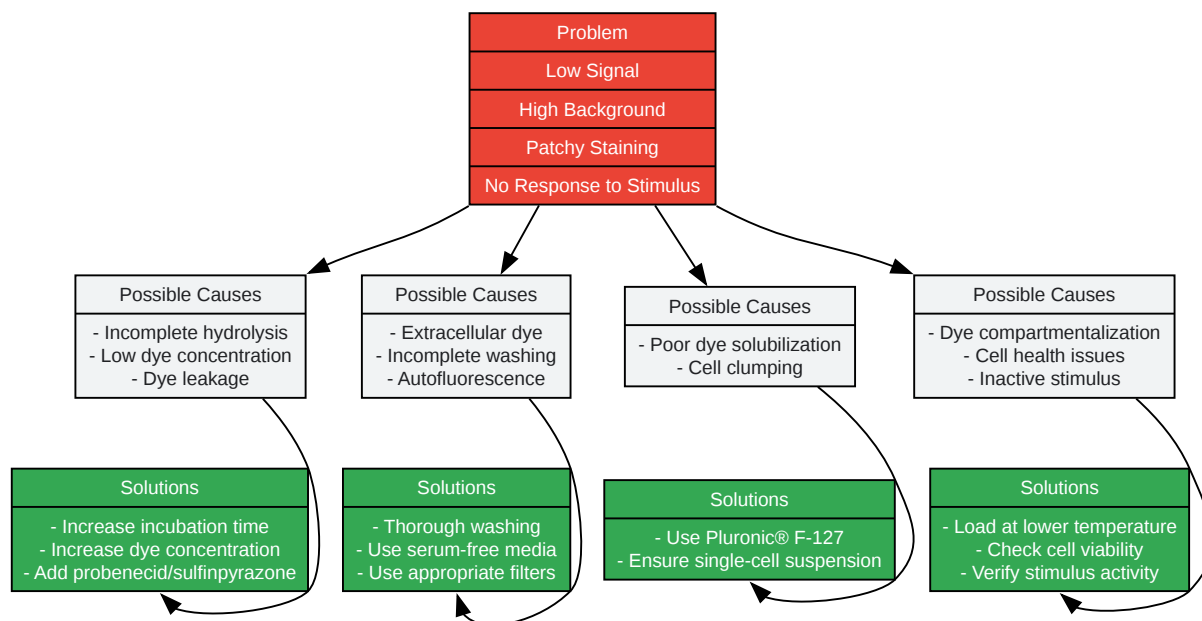
## Quantitative Parameters for Cell Loading

Parameter	Recommended Range	Notes
Stock Solution Concentration	1-10 mM in anhydrous DMSO	Prepare fresh or use aliquots stored at -20°C.[6][10]
Working Concentration	1-10 $\mu$ M	Optimal concentration is cell-type dependent.[6][7]
Pluronic® F-127	~0.02% final concentration	Optional, aids in dye solubilization.[10]
Incubation Time	20-60 minutes	Longer times may be needed for weakly fluorescent indicators.[6][7]
Incubation Temperature	Room Temperature to 37°C	Lower temperatures may reduce compartmentalization.[6][7]
Probenecid/Sulfinpyrazone	1-2.5 mM / 0.1-0.25 mM	Optional, to reduce leakage of de-esterified dye.[6][7]

Table 2: Summary of quantitative parameters for **Calcium Crimson™**, AM ester cell loading.

## Troubleshooting

Successful measurement of intracellular calcium with **Calcium Crimson™**, AM ester depends on proper loading and minimal artifacts.



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Troubleshooting common issues in calcium imaging experiments.

- **Low Signal:** This could be due to inefficient loading or leakage of the dye. Try increasing the dye concentration or incubation time.[16] To reduce leakage, organic anion transport inhibitors like probenecid (1-2.5 mM) or sulfinpyrazone (0.1-0.25 mM) can be added to the medium.[6][7]
- **High Background:** Incomplete washing can leave extracellular dye, contributing to high background fluorescence. Ensure thorough washing steps.[6] Extracellular hydrolysis of the AM ester due to esterases in serum can also be a cause; always use serum-free media for loading.[11]
- **Patchy or Uneven Staining:** This may indicate poor solubility of the AM ester. The use of Pluronic® F-127 is recommended to improve dye dispersion.[10]

- Dye Compartmentalization: Some cell types may sequester the dye in organelles like mitochondria.[3] This can be minimized by loading the cells at a lower temperature (e.g., room temperature instead of 37°C).[7][13]
- Incomplete Hydrolysis: The presence of partially or fully esterified dye within the cell will lead to an underestimation of the  $\text{Ca}^{2+}$  concentration, as these forms are not responsive to calcium.[11] Allowing for a de-esterification period after washing can help ensure complete hydrolysis.[15]

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